DIHYDRO-5'{H}-SPIRO[CYCLOHEXANE-1,8'-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3'(2'{H})-ONE
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Overview
Description
DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound contains a thiazolo-pyrazine core, which is known for its significant biological activities and potential therapeutic applications.
Mechanism of Action
Safety and Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Future Directions
Preparation Methods
The synthesis of DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the reaction of a thiazolidinone derivative with malononitrile and an aromatic aldehyde in the presence of an organobase catalyst such as DIPEA (N,N-diisopropylethylamine). This method is efficient, providing high yields in a short reaction time .
Chemical Reactions Analysis
DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its biological activities, it has potential therapeutic applications, including antimicrobial and antithyroid properties.
Industry: It is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE can be compared with other spiro compounds such as:
Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(8a’R)-Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyrazin]-3’(2’H)-one: A stereoisomer with a different spatial arrangement of atoms.
These comparisons highlight the uniqueness of DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE in terms of its specific structure and biological activities.
Properties
IUPAC Name |
spiro[5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazine-8,1'-cyclohexane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-9-8-15-10-11(4-2-1-3-5-11)12-6-7-13(9)10/h10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQPRYAZGDJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3N(CCN2)C(=O)CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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